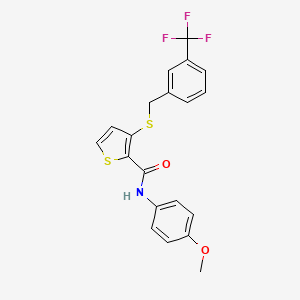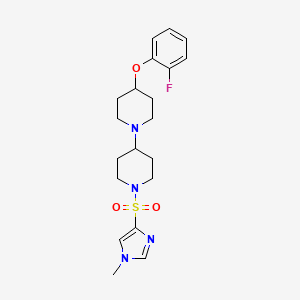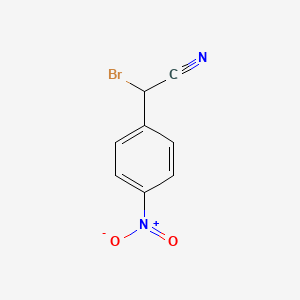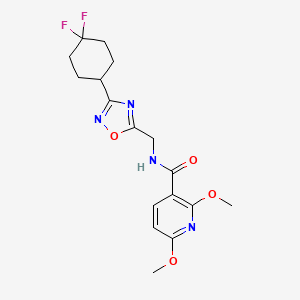![molecular formula C12H9BrN4S B2493434 6-[(4-bromophenyl)methylsulfanyl]-7H-purine CAS No. 500361-48-8](/img/structure/B2493434.png)
6-[(4-bromophenyl)methylsulfanyl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-[(4-bromophenyl)methylsulfanyl]-7H-purine” is a chemical compound with the molecular formula C12H9BrN4S and a molecular weight of 321.2 . This product is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “6-[(4-bromophenyl)methylsulfanyl]-7H-purine” consists of a purine ring attached to a 4-bromophenyl group via a methylsulfanyl linker .Scientific Research Applications
DNA Methylation Studies
6-[(4-bromophenyl)methylsulfanyl]-7H-purine is part of the purine family, and studies involving similar compounds have primarily focused on their interactions with DNA, particularly concerning methylation patterns. These interactions are significant as they can influence gene expression and are implicated in various biological processes and diseases, including cancer. For example, research by Swenberg et al. (1979) and Bedell et al. (1982) explored how methylated purines in DNA, following exposure to certain compounds, vary across different organs in rats, highlighting the relevance of these purine derivatives in studying carcinogenic mechanisms and tissue-specific responses to chemical exposures (Swenberg et al., 1979) (Bedell et al., 1982).
Anticonvulsant Research
Compounds structurally similar to 6-[(4-bromophenyl)methylsulfanyl]-7H-purine have been synthesized and evaluated for their anticonvulsant properties. Kelley et al. (1988) developed and tested various purine derivatives, identifying potent anticonvulsant activities, which could guide the development of new therapeutic agents for seizure disorders (Kelley et al., 1988).
Nucleotide Synthesis and Regulation
Research has also delved into how purines and their derivatives influence nucleotide synthesis and gene expression. LeLeiko et al. (1987) discovered that dietary purines and pyrimidines, as well as compounds like 6-mercaptopurine, significantly impact RNA levels and specific mRNA concentrations in the gastrointestinal tract. These findings suggest a potential regulatory role of dietary components and purine derivatives in protein synthesis, which could have implications for treating diseases like Crohn's disease (LeLeiko et al., 1987).
Positron Emission Tomography (PET) Imaging
Kiesewetter et al. (2009) synthesized bromine-76-radiolabeled analogues of A3 adenosine receptor nucleoside ligands, closely related to purine derivatives. These compounds were used as radiotracers in PET imaging, providing valuable insights into the distribution and dynamics of these receptors in vivo, potentially aiding in the diagnosis and treatment of diseases (Kiesewetter et al., 2009).
properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLNOTWJHWBZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-bromophenyl)methylsulfanyl]-7H-purine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)


![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)


![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)
